molecular formula C9H14O2 B13895283 Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate

Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B13895283
M. Wt: 154.21 g/mol
InChI Key: MSAQFZVACWBUBX-DHBOJHSNSA-N
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Description

Methyl bicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a bicyclic ester, characterized by its unique bicyclo[4.1.0]heptane structure, which consists of two fused rings. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the esterification of bicyclo[4.1.0]heptane-7-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of methyl bicyclo[4.1.0]heptane-7-carboxylate follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The bicyclic structure also contributes to its unique chemical reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[4.1.0]heptane-7-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties compared to its parent carboxylic acid or reduced alcohol forms. The bicyclic structure also provides rigidity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+,8?

InChI Key

MSAQFZVACWBUBX-DHBOJHSNSA-N

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CCCC2

Canonical SMILES

COC(=O)C1C2C1CCCC2

Origin of Product

United States

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